molecular formula C17H13N3O3S3 B2724234 4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 896337-44-3

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2724234
CAS No.: 896337-44-3
M. Wt: 403.49
InChI Key: DQHYKMJYKMCOHC-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a unique structure combining benzo[1,2-d:4,3-d’]bis(thiazole) and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7-position. The final step involves the coupling of this intermediate with 4-(methylsulfonyl)benzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Biology

In biological research, this compound is explored for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s structure suggests it could be used in the design of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

Industry

In industry, the compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: Lacks the methyl and methylsulfonyl groups.

    N-(7-methylbenzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: Lacks the methylsulfonyl group.

    N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide: Lacks the methyl group.

Uniqueness

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of both the methyl and methylsulfonyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-12-7-8-13-15(14(12)24-9)25-17(19-13)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYKMJYKMCOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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